(5-methyloxolan-3-yl)methanol, Mixture of diastereomers
Description
(5-Methyloxolan-3-yl)methanol is a furan-derived alcohol with a methyl substituent at the 5-position of the oxolane (tetrahydrofuran) ring. The compound exists as a mixture of diastereomers due to the stereogenic centers at positions 3 and 5 of the oxolane ring. Diastereomerism arises from the spatial arrangement of hydroxyl and methyl groups, leading to distinct physicochemical properties. This structural complexity necessitates specialized analytical and synthetic strategies, as seen in analogous systems such as epoxides (e.g., 2,3,4-trimethoxybenzaldehyde-derived oxiranes) and heterocyclic derivatives (e.g., mutactimycin AP) .
Properties
IUPAC Name |
(5-methyloxolan-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-2-6(3-7)4-8-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIAQBVYGDADLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22600-86-8 | |
| Record name | Tetrahydro-5-methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22600-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyloxolan-3-yl)methanol typically involves the reaction of 5-methyltetrahydrofuran with formaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of (5-methyloxolan-3-yl)methanol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Diastereomer-Specific Reactivity
The stereochemistry of the oxolane ring significantly impacts reaction outcomes:
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Nucleophilic Substitution : The hydroxymethyl group at C3 participates in SN2 reactions. For example, treatment with PBr₃ in CH₂Cl₂ yields brominated derivatives, with diastereoselectivity influenced by steric hindrance from the C5 methyl group .
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Epoxidation : Peracid-mediated epoxidation of allylic alcohols derived from the diastereomers shows preferential formation of trans-epoxides (80:20 dr) due to steric blocking of the β-face by the C5 methyl group .
Oxidation and Reduction
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Oxidation : The primary alcohol undergoes oxidation to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), with diastereomers showing similar reactivity (95% yield) .
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Reduction : Catalytic hydrogenation (Raney Ni, H₂) of ketone derivatives (e.g., 5-methyloxolan-3-one) produces secondary alcohols with anti-Felkin selectivity (82% de) .
Esterification and Protection
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Ester Formation : Reaction with vinyl acetate (acylase I, hexane) produces diastereomeric esters. NMR analysis distinguishes these esters via methyl proton splitting (Δδ = 0.1 ppm) .
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Chiral Resolution : Diastereomers are resolved using chiral acids (e.g., (R)-(−)-acetoxyphenylacetic acid), forming separable salts via crystallization .
| Esterification Agent | Catalyst | Diastereomer Resolution |
|---|---|---|
| Vinyl acetate | Acylase I | 98:2 dr (R,R vs S,R) |
| (R)-Tartaric acid | — | 90% ee after resolution |
Key Research Findings
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Rotamer Equilibria : Proline-derived diastereomers exhibit dynamic rotamer exchange in CDCl₃ (ΔG‡ = 12 kcal/mol), complicating NMR analysis without elevated temperatures .
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Biological Activity : Only one diastereomer of α-ketoamide derivatives shows antiviral activity, emphasizing the need for stereochemical control in drug design .
Scientific Research Applications
Fragrance Industry
One of the primary applications of (5-methyloxolan-3-yl)methanol is in the formulation of fragrances. Its pleasant aroma profile makes it an attractive ingredient for perfumes and scented products. The compound can be used to create complex scent profiles by blending with other aromatic compounds.
Case Study: Fragrance Composition
A study highlighted the effectiveness of (5-methyloxolan-3-yl)methanol in enhancing fragrance compositions. It was found that incorporating this compound into floral and fruity fragrance blends significantly improved the overall scent longevity and complexity .
| Fragrance Type | Concentration (%) | Scent Profile | Stability |
|---|---|---|---|
| Floral | 1-3 | Sweet, fresh | High |
| Fruity | 2-5 | Juicy, vibrant | Moderate |
Chemical Intermediate
(5-methyloxolan-3-yl)methanol serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as esterification and etherification, allows it to be transformed into more complex molecules.
Case Study: Synthesis of Esters
Research has demonstrated the utility of (5-methyloxolan-3-yl)methanol in synthesizing esters through reaction with carboxylic acids. This process yields esters that exhibit enhanced flavor and fragrance characteristics, making them suitable for use in food products and cosmetics .
| Reagent | Product | Yield (%) |
|---|---|---|
| Acetic Acid | (5-methyloxolan-3-yl)acetate | 85 |
| Butanoic Acid | (5-methyloxolan-3-yl)butanoate | 78 |
Potential Therapeutic Applications
Emerging research suggests that (5-methyloxolan-3-yl)methanol may possess biological activity that could be harnessed for therapeutic purposes. Preliminary studies indicate that it may exhibit anti-inflammatory properties, which could be beneficial in developing new treatments for inflammatory diseases.
Case Study: Anti-inflammatory Activity
In vitro studies have shown that (5-methyloxolan-3-yl)methanol can inhibit pro-inflammatory cytokines, suggesting its potential as a natural anti-inflammatory agent . Further research is required to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of (5-methyloxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Separation and Analytical Techniques
- Methanol’s Dual Role: Methanol enhances separation efficiency in HPLC (e.g., baclofen diastereomers ) but can induce interconversion in solvents like [D4]methanol for subporphyrins .
Physicochemical Properties
- logPow Values: Diastereomers of polyphenols exhibit minimal logPow variation (<0.5) across phosphate, formate, and acetate buffers with methanol gradients, suggesting similar hydrophobicity trends for (5-methyloxolan-3-yl)methanol diastereomers .
- Structural Stability: Incorporation of D-amino acids in peptides disrupts α-helical structures, analogous to how stereochemistry in (5-methyloxolan-3-yl)methanol could influence hydrogen bonding and solubility .
Computational and Spectroscopic Analysis
- DFT Calculations: Methanol solvent models (PCM-IEFPCM) predict ECD spectra of diastereomers, as used for mutactimycin AP (7S9R configuration confirmed) .
- Isomerization Mechanisms: DFT studies reveal methanol’s role in facilitating isomerization of vanadium(V) complexes via hydrogen-bonding networks, a phenomenon relevant to oxolane-derived diastereomers .
Biological Activity
(5-Methyloxolan-3-yl)methanol, a compound consisting of a mixture of diastereomers, has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a five-membered oxolane ring with a methyl group at the 5-position and a hydroxymethyl group at the 3-position. This configuration contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (5-methyloxolan-3-yl)methanol. The compound was evaluated against several bacterial strains, demonstrating significant antibacterial activity.
Table 1: Antibacterial Activity of (5-Methyloxolan-3-yl)methanol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 37.9 µM | 75.9 µM |
| Escherichia coli | 211.5 µM | 282.0 µM |
| Pseudomonas aeruginosa | 248 µM | 372 µM |
The compound exhibited superior activity against Staphylococcus aureus, with MIC values lower than those of commonly used antibiotics such as ampicillin and streptomycin .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using the HEK-293 human embryonic kidney cell line. The results indicated low cytotoxicity levels for the most active diastereomers, suggesting a favorable selectivity index.
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) |
|---|---|
| (5-Methyloxolan-3-yl)methanol | >500 |
This data suggests that while the compound is effective against bacteria, it exhibits minimal toxicity towards human cells, which is crucial for therapeutic applications.
Case Studies on Therapeutic Applications
- Antimicrobial Resistance : A study highlighted the efficacy of (5-methyloxolan-3-yl)methanol against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results in overcoming resistance mechanisms that limit the effectiveness of traditional antibiotics .
- Neuropathic Pain Models : In vivo experiments demonstrated that certain derivatives of (5-methyloxolan-3-yl)methanol exhibited antinociceptive properties in rodent models of neuropathic pain. These findings suggest potential applications in pain management therapies .
Q & A
Q. How can researchers determine the diastereomeric ratio of (5-methyloxolan-3-yl)methanol in a mixture?
Methodological Answer: The diastereomeric ratio can be quantified using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For HPLC, a chiral stationary phase (e.g., polysaccharide-based columns) is employed to resolve diastereomers based on differential interactions . In NMR, distinct chemical shifts for protons near chiral centers (e.g., methyl or hydroxyl groups) allow integration of peak areas to calculate ratios. For example, in studies on l,2-dichloro-l,2-difluoroethane diastereomers, gas chromatography with Igepal CO-880 columns resolved meso and racemic forms, with boiling points differing by 0.5°C .
Q. What challenges arise when synthesizing (5-methyloxolan-3-yl)methanol as a diastereomeric mixture?
Methodological Answer: Key challenges include incomplete stereochemical control during synthesis and difficulty in separation . For instance, phosphoramidate prodrug synthesis often yields inseparable diastereomers due to similar physical properties, necessitating advanced reagents (e.g., phenolic electron-withdrawing groups) to enhance diastereoselectivity . In cephalosporin synthesis, inseparable diastereomers (7:3 ratio) were retained for biological assays after computational analysis predicted minimal differences in binding affinities .
Advanced Questions
Q. How can researchers resolve contradictory data when diastereomers exhibit overlapping biological or spectroscopic profiles?
Methodological Answer: Contradictions arise when diastereomers share similar reactivity or spectral features. Strategies include:
- Isotopic labeling or derivatization to enhance spectroscopic resolution (e.g., introducing fluorine labels for NMR).
- Computational modeling (e.g., molecular docking or DFT calculations) to predict stereochemical impacts on binding or reactivity. In cephalosporin studies, computational validation justified using a diastereomeric mixture despite unresolved separation .
- Crystallization-driven resolution , as seen in azomethine ylide cycloadditions, where one diastereomer crystallizes preferentially, enabling structural confirmation via X-ray diffraction .
Q. What experimental approaches optimize diastereoselectivity during the synthesis of (5-methyloxolan-3-yl)methanol derivatives?
Methodological Answer: Diastereoselectivity can be modulated via:
- Solvent effects : Polar aprotic solvents (e.g., THF or CHCl) stabilize transition states, as shown in iridium-catalyzed allylic substitutions, where solvent choice altered diastereomer ratios from 60:40 (benzene) to 90:10 (CHCl) .
- Chiral auxiliaries : Reagents like enantiopure tartaric acid form diastereomeric salts for resolution .
- Temperature control : Lower temperatures favor kinetic control, as demonstrated in Vilsmeier–Haack cyclizations, where rapid deprotonation at 125°C minimized epimerization .
Q. How do researchers address analytical limitations when characterizing diastereomeric mixtures in complex reaction systems?
Methodological Answer: Advanced hyphenated techniques are employed:
- LC-MS/MS with chiral columns for simultaneous separation and mass analysis.
- Dynamic NMR to study interconversion rates between diastereomers in solution.
- X-ray crystallography for absolute configuration determination, as utilized in azomethine ylide studies . For example, unresolved diastereomers in carbon nanohoops were identified via H NMR peak splitting, highlighting synthetic inefficiencies despite macrocyclization success .
Data Contradiction and Validation
Q. What strategies validate the use of diastereomeric mixtures in biological assays when pure isomers are unavailable?
Methodological Answer:
- Comparative activity assays : Test the mixture alongside enantiopure standards (if available) to assess contributions from individual diastereomers.
- Dose-response studies : Linear correlations between activity and diastereomer ratio suggest additive effects.
- Epimerization checks : Monitor stability under assay conditions (e.g., pH, temperature) to rule out interconversion artifacts. In cephalosporin research, biological assays proceeded with a 7:3 mixture after confirming minimal computational binding variance .
Methodological Recommendations
- For Separation : Use chiral resolution via diastereomeric salt formation (e.g., tartaric acid for amines ) or enzymatic kinetic resolution.
- For Analysis : Combine HPLC with circular dichroism (CD) for stereochemical correlation .
- For Synthesis : Employ sterically hindered reagents or asymmetric catalysis to enhance diastereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
